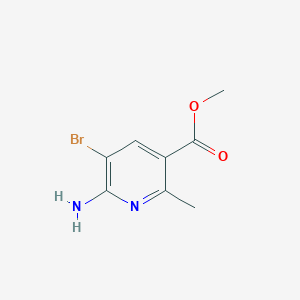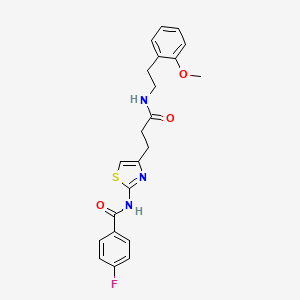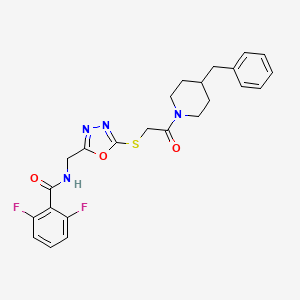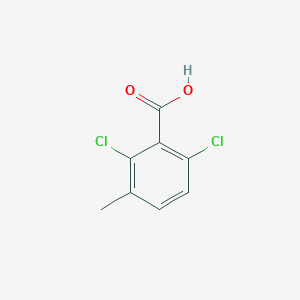![molecular formula C21H16F3N7O B2765600 (3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-46-0](/img/structure/B2765600.png)
(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1,2,4-triazole-containing compounds has been discussed in various studies . These compounds are typically synthesized using 3-amino-1,2,4-triazole as a starting material . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a 1,2,4-triazole ring, a piperazine ring, and multiple fluorophenyl groups . The exact molecular structure is not available in the retrieved data.Aplicaciones Científicas De Investigación
Syntheses and Antagonist Activity
Research on structurally related compounds has led to the development of derivatives with significant 5-HT2 antagonist activity. For example, compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group have been prepared and tested, showing potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Such compounds indicate the potential for designing effective 5-HT2 antagonists based on specific bicyclic triazol and triazine derivatives (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
The discovery synthesis and preclinical profiling of a novel P2X7 antagonist clinical candidate have been reported. This compound showed robust P2X7 receptor occupancy at low doses in rats, with notable solubility and tolerability in preclinical species, marking its potential for phase I clinical trials to assess safety and tolerability in the treatment of mood disorders (Chrovian et al., 2018).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against various test microorganisms. This research emphasizes the antimicrobial potential of triazole derivatives, which could be a basis for further development of antimicrobial agents (Bektaş et al., 2007).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in rats, dogs, and humans, highlighting the elimination process by both metabolism and renal clearance. Such studies are crucial for understanding the pharmacological profile of new therapeutic agents (Sharma et al., 2012).
Synthesis of Antifungal Agents
Process development for the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, has explored diastereocontrol and synthetic routes to optimize the production of this important therapeutic (Butters et al., 2001).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-14-2-1-3-15(11-14)31-20-18(27-28-31)19(25-12-26-20)29-6-8-30(9-7-29)21(32)13-4-5-16(23)17(24)10-13/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWNKFJFWWZSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)



![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)




![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2765534.png)
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2765537.png)

![Methyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoate](/img/structure/B2765539.png)
